molecular formula C26H22ClN3O3S B11356938 5-(4-chlorophenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11356938
M. Wt: 492.0 g/mol
InChI Key: ODUDUXSFFPCWSD-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the oxazole ring and the attachment of the chlorophenyl and phenylethylcarbamoyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxazole ring.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

5-(4-CHLOROPHENYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-CHLOROPHENYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE lies in its combination of functional groups and the resulting properties. Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H22ClN3O3S

Molecular Weight

492.0 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[3-(2-phenylethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H22ClN3O3S/c27-18-11-9-17(10-12-18)21-15-20(30-33-21)24(31)29-26-23(19-7-4-8-22(19)34-26)25(32)28-14-13-16-5-2-1-3-6-16/h1-3,5-6,9-12,15H,4,7-8,13-14H2,(H,28,32)(H,29,31)

InChI Key

ODUDUXSFFPCWSD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=CC=C3)NC(=O)C4=NOC(=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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